2-[(4-Methylphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone
Description
2-[(4-Methylphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone is a heterocyclic compound featuring a fused [1,3]thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-methylphenylsulfanyl group and an ethanone moiety. This structure combines sulfur- and nitrogen-containing heterocycles, which are known for their pharmacological relevance, including antimicrobial, antiviral, and antitumor activities . The compound’s synthesis likely involves condensation reactions between thiol-containing intermediates and halogenated ketones, as seen in analogous procedures . Its molecular formula is C₁₄H₁₃N₃OS₂ (calculated molecular weight: 315.41 g/mol), with the sulfanyl group at the 2-position contributing to enhanced lipophilicity compared to simpler analogs .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-9-3-5-11(6-4-9)19-7-12(18)13-10(2)17-14(20-13)15-8-16-17/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZDYGSNDRMFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=C(N3C(=NC=N3)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-methylphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone (CAS: 866136-63-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antibacterial, and antiviral activities, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 303.41 g/mol. The structure features a thiazole and triazole moiety, which are known to enhance biological activity in various contexts.
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance:
- Evren et al. (2019) synthesized novel thiazole derivatives and tested them against human lung adenocarcinoma cells (A549) and NIH/3T3 mouse embryoblast cells. The compound showed strong selectivity against both cell lines with an IC50 value indicating effective cytotoxicity .
- In another study focusing on thiazole derivatives, compounds similar to our target exhibited median effective doses (ED50) as low as 18.4 mg/kg against colon carcinoma cell lines, showcasing the potential of thiazole-containing compounds in cancer therapy .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | TBD | |
| Thiazole Derivative A | HCT-15 | 18.4 | |
| Thiazole Derivative B | A431 | <10 |
Antibacterial Activity
The compound's thiazole moiety has been linked to antibacterial properties. Research has indicated that similar thiazole derivatives show significant activity against various bacterial strains:
- Research findings indicate that compounds with thiazole structures demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can enhance activity against specific bacterial strains .
Antiviral Activity
The antiviral potential of thiazole derivatives has also been explored:
- Studies have shown that certain thiazole-containing compounds exhibit antiviral activity against Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) comparable to standard antiviral agents . While specific data for our target compound is not yet published, the structural similarities suggest a potential for similar activity.
Case Studies and Research Findings
A comprehensive review of literature reveals various case studies highlighting the biological activities of related compounds:
- Anticancer Studies : Multiple studies have documented the efficacy of thiazole derivatives in inhibiting tumor growth in vivo and in vitro.
- Mechanistic Insights : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins like Bcl-2, revealing hydrophobic interactions as key to their mechanism of action .
- Synthesis and Optimization : Synthetic pathways for producing these compounds have been optimized to enhance yield and purity while maintaining biological activity .
Scientific Research Applications
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity
- Anticancer Activity
- Neuroprotective Effects
- Anti-inflammatory Properties
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial potential of thiazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Tested Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 7b | 0.30 - 0.35 | Escherichia coli |
| 7b | 0.50 - 0.55 | Pseudomonas aeruginosa |
The compound has shown synergistic effects when combined with established antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy by lowering their MICs significantly.
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
In a study evaluating the cytotoxic effects on human cancer cell lines such as HeLa and MCF-7, compounds similar to this exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity against these cancer cells while maintaining low toxicity towards normal cells.
Pharmacokinetics
Thiazole derivatives generally exhibit good absorption and distribution profiles, contributing to their bioavailability. They are known for their potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl substitution (as in the analog from ) introduces strong electron-withdrawing effects, which may alter binding interactions in enzyme inhibition.
- Quinoline-containing derivatives (e.g., ) exhibit extended π-systems, enhancing intercalation with DNA or proteins in therapeutic contexts.
Research Findings and Trends
- Structural-Activity Relationships (SAR) : Bulkier substituents (e.g., 4-methylphenylsulfanyl) improve metabolic stability but may reduce solubility. Fluorinated analogs (e.g., ) balance lipophilicity and bioavailability .
- Crystallography : SHELX software () has been pivotal in resolving the crystal structures of related triazole-thiadiazole hybrids, aiding in docking studies .
- Thermodynamic Stability : Thiazolo-triazole cores exhibit high thermal stability (>200°C), making them suitable for high-temperature applications in material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
